molecular formula C13H20OSi B098504 1-Phenyl-4-(trimethylsilyl)butan-1-one CAS No. 17337-21-2

1-Phenyl-4-(trimethylsilyl)butan-1-one

Cat. No. B098504
CAS RN: 17337-21-2
M. Wt: 220.38 g/mol
InChI Key: YNTOYQPUEOHTNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

FR054 is a novel inhibitor of the Hexosamine Biosynthetic Pathway (HBP) enzyme phosphoglucomutase 3 (PGM3). This compound has shown remarkable anti-breast cancer effects by inducing a dramatic decrease in cell proliferation and survival in various breast cancer cells .

Preparation Methods

The synthesis of FR054 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is available in various forms and concentrations for research purposes .

Chemical Reactions Analysis

FR054 undergoes several types of chemical reactions, primarily focusing on its inhibitory effects on the HBP enzyme PGM3. The compound induces early proliferation arrest followed by a marked increase in cell death in breast cancer cells. It also affects N- and O-glycosylation levels in cells, leading to endoplasmic reticulum stress and reactive oxygen species (ROS)-dependent apoptotic cell death .

Scientific Research Applications

FR054 has been extensively studied for its potential therapeutic applications in cancer treatment. It has shown significant efficacy in inhibiting the growth of breast cancer cells, particularly in triple-negative breast cancer models. The compound’s ability to reduce both N- and O-glycosylation levels in cancer cells makes it a promising candidate for further research in cancer therapy .

Additionally, FR054 has been evaluated for its potential use in targeting other types of cancer, such as lung cancer with KRAS/LKB1 co-mutations. The compound has demonstrated effectiveness in suppressing tumor growth in both in vitro and in vivo models .

Mechanism of Action

FR054 exerts its effects by inhibiting the HBP enzyme PGM3, leading to a reduction in N- and O-glycosylation levels in cancer cells. This inhibition results in impaired cell adhesion, migration, and survival. The compound also activates the unfolded protein response (UPR) and increases intracellular ROS levels, contributing to cancer cell death .

Comparison with Similar Compounds

FR054 is unique in its ability to specifically target the HBP enzyme PGM3, making it a potent inhibitor with minimal off-target effects. Similar compounds include other HBP inhibitors, such as FR053, which has a different chemical structure but similar inhibitory effects on PGM3 .

Conclusion

FR054 is a promising compound with significant potential in cancer therapy. Its unique mechanism of action and ability to target specific pathways in cancer cells make it a valuable candidate for further research and development.

properties

CAS RN

17337-21-2

Molecular Formula

C13H20OSi

Molecular Weight

220.38 g/mol

IUPAC Name

1-phenyl-4-trimethylsilylbutan-1-one

InChI

InChI=1S/C13H20OSi/c1-15(2,3)11-7-10-13(14)12-8-5-4-6-9-12/h4-6,8-9H,7,10-11H2,1-3H3

InChI Key

YNTOYQPUEOHTNP-UHFFFAOYSA-N

SMILES

C[Si](C)(C)CCCC(=O)C1=CC=CC=C1

Canonical SMILES

C[Si](C)(C)CCCC(=O)C1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.